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Compound of Interest

Compound Name: AZ-4217

Cat. No.: B605730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical data of AZ-4217, a potent inhibitor of the β-site

amyloid precursor protein cleaving enzyme 1 (BACE1). All quantitative data is presented in

structured tables, and detailed experimental protocols for key assays are provided.

Chemical Structure and Physicochemical Properties
AZ-4217 is a small molecule inhibitor designed and synthesized by AstraZeneca.[1] Its

chemical structure and key identifying information are detailed below.

Table 1: Chemical Identification of AZ-4217
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Identifier Value

IUPAC Name

5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-

ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-

methylpyridin-2-one

Molecular Formula C₃₀H₂₅FN₄O

Molecular Weight 476.5 g/mol

CAS Number 1383846-83-0

SMILES

CCN1C=C(C=C(C1=O)C)

[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=C

C(=C4)C5=CN=CC(=C5)C#CC

Table 2: Physicochemical Properties of AZ-4217

Property Value

Appearance Solid

Melting Point No data available

Boiling Point No data available

Water Solubility No data available

Mechanism of Action and Signaling Pathway
AZ-4217 is a high-potency inhibitor of BACE1, a key enzyme in the amyloidogenic pathway

that leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ peptides

in the brain is a central pathological hallmark of Alzheimer's disease. BACE1 initiates the

cleavage of the amyloid precursor protein (APP), and its inhibition is a primary therapeutic

strategy to reduce Aβ production.[1]

The signaling pathway affected by AZ-4217 is the proteolytic processing of APP. In the

amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment

(sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is

subsequently cleaved by γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42. By

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605730?utm_src=pdf-body
https://www.benchchem.com/product/b605730?utm_src=pdf-body
https://www.jneurosci.org/content/jneuro/33/24/10075.full.pdf
https://www.jneurosci.org/content/jneuro/33/24/10075.full.pdf
https://www.benchchem.com/product/b605730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibiting BACE1, AZ-4217 blocks the initial step of this pathway, thereby reducing the

generation of all downstream Aβ species.
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BACE1 Inhibition by AZ-4217 in the Amyloidogenic Pathway.

Preclinical Data
AZ-4217 has demonstrated high potency and efficacy in various preclinical models, including in

vitro cell-based assays and in vivo studies in mice and guinea pigs.

In Vitro Potency and Selectivity
AZ-4217 is a potent inhibitor of both human BACE1 and its isoform BACE2, with high

selectivity against other proteases like Cathepsin D.[1]

Table 3: In Vitro Potency and Selectivity of AZ-4217
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Target/Assay Cell Line/System Parameter Value

hBACE1

(recombinant)
- Kᵢ 1.8 nM

hBACE2

(recombinant)
- Kᵢ 2.6 nM

Cathepsin D - Kᵢ > 25 µM

sAPPβ release Wild-type SH-SY5Y IC₅₀ 160 pM

Aβ40 secretion

SH-SY5Y

(overexpressing

APP695)

IC₅₀ 200 pM

In Vivo Pharmacokinetics
Pharmacokinetic studies in C57BL/6 mice have shown that AZ-4217 is orally bioavailable and

brain-permeable.[1]

Table 4: Pharmacokinetic Parameters of AZ-4217 in C57BL/6 Mice

Parameter Value

Clearance 0.73 ± 0.05 L/h/kg

Volume of Distribution 5.7 ± 0.3 L/kg

Absorption Rate Constant 3.7 ± 1.0 h⁻¹

Time to Maximum Concentration (Cₘₐₓ) 1.0 h

Plasma Protein Binding (mouse) Unbound fraction: 1.5 ± 0.3%

Plasma Protein Binding (guinea pig) Unbound fraction: 0.87 ± 0.15%

Brain Tissue Binding Free fraction: 1%

In Vivo Pharmacodynamics and Efficacy
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AZ-4217 has demonstrated dose-dependent reduction of Aβ levels in the plasma, brain, and

cerebrospinal fluid (CSF) of preclinical models.[1] In a transgenic mouse model of Alzheimer's

disease (Tg2576), chronic treatment with AZ-4217 was shown to lower amyloid deposition.[1]

Table 5: In Vivo Efficacy of AZ-4217 in C57BL/6 Mice

Biomarker Maximum Reduction

Brain Aβ40 80%

Brain Aβ42 67%

CSF Aβ40 67%

Plasma Aβ40 ~70%

Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of AZ-4217 are

provided below.

hBACE1 and hBACE2 TR-FRET Assay
This assay is used to determine the inhibitory activity of compounds against recombinant

human BACE1 and BACE2 enzymes.

Methodology:

The soluble part of the human β-secretase (recombinant hBACE1 or hBACE2) is mixed with

the test compound (e.g., AZ-4217) in a reaction buffer (Na-acetate, CHAPS, Triton X-100,

EDTA, pH 4.5).

The mixture is pre-incubated for a defined period (e.g., 10 minutes).

A substrate peptide containing the BACE1 cleavage site is added to initiate the enzymatic

reaction. The substrate is labeled with a donor and an acceptor fluorophore for Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.

The reaction is incubated at a controlled temperature.
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The TR-FRET signal is measured using a suitable plate reader. Inhibition of BACE1 activity

results in a decreased FRET signal.

The half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) is calculated from

the dose-response curve.

SH-SY5Y Aβ40 Release Assay
This cell-based assay measures the ability of a compound to inhibit the production and release

of Aβ40 from cultured human neuroblastoma cells.

Methodology:

SH-SY5Y cells, often overexpressing a form of human APP (e.g., APP695wt), are cultured in

appropriate media (e.g., DMEM/F-12 with Glutamax, 10% FCS, and 1% nonessential amino

acids).[1]

Cells are seeded in multi-well plates and allowed to adhere.

The culture medium is replaced with fresh medium containing various concentrations of the

test compound (AZ-4217) or vehicle control.

The cells are incubated for a specified period (e.g., 16 hours) at 37°C in a 5% CO₂

atmosphere.[1]

After incubation, the cell culture supernatant is collected.

The concentration of secreted Aβ40 in the supernatant is quantified using a specific enzyme-

linked immunosorbent assay (ELISA) kit (e.g., Invitrogen ELISA strips KHB3482).[1]

The ELISA plates are read using a microplate reader.

The IC₅₀ value is determined by plotting the percentage of Aβ40 inhibition against the

compound concentration.

In Vivo Efficacy Study in Tg2576 Mice
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This protocol outlines a study to evaluate the effect of a BACE1 inhibitor on amyloid deposition

in a transgenic mouse model of Alzheimer's disease.

Methodology:

Aged Tg2576 mice (e.g., 12 months old) are randomized into treatment and vehicle control

groups.[1]

The treatment group receives AZ-4217 administered orally (e.g., via gavage) at a specified

dose and frequency for a defined duration (e.g., 1 month).[1] The vehicle group receives the

formulation excipients alone.

At the end of the treatment period, animals are euthanized, and brains are collected.

Brain hemispheres are processed for biochemical and histological analysis. One hemisphere

may be sequentially extracted to measure soluble and insoluble Aβ levels.

Aβ levels (Aβ40 and Aβ42) in brain extracts are quantified by ELISA.

The other hemisphere is fixed, sectioned, and stained for amyloid plaques using techniques

such as immunohistochemistry with anti-Aβ antibodies or thioflavin-S staining.

Plaque burden is quantified using image analysis software.

Statistical analysis is performed to compare Aβ levels and plaque load between the

treatment and vehicle groups.
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Workflow for an In Vivo Efficacy Study of AZ-4217.
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Conclusion
AZ-4217 is a potent and selective BACE1 inhibitor that has demonstrated significant preclinical

efficacy in reducing Aβ levels and amyloid pathology in relevant animal models. The data

presented in this guide support its potential as a therapeutic agent for Alzheimer's disease.

Further investigation into its clinical safety and efficacy would be the next logical step in its

development. As of the current literature, there is no publicly available information on clinical

trials involving AZ-4217.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jneurosci.org [jneurosci.org]

To cite this document: BenchChem. [AZ-4217: A Technical Guide to a Potent BACE1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605730#chemical-structure-and-properties-of-az-
4217]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

